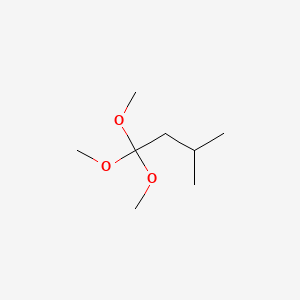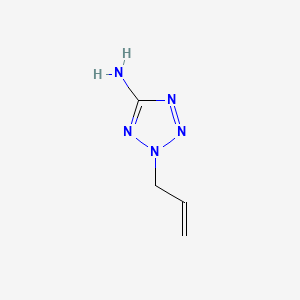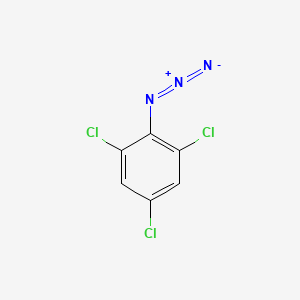
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The pyrazole ring is a prominent scaffold in the realm of medicinal chemistry, offering a versatile framework for the development of various pharmacological agents. Compounds such as 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid have drawn significant attention due to their potential applications in diverse chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions or the functionalization of existing pyrazole compounds. For example, Yıldırım, Kandemirli, and Demir (2005) described the functionalization reactions of pyrazole-3-carboxylic acid, achieving good yields and providing a basis for further modifications of the pyrazole core (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical behavior and biological activity. Spectroscopic methods such as NMR and X-ray crystallography are instrumental in determining these structures. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) elucidated the structure of a bromophenyl isoxazolone derivative through comprehensive spectral analysis, highlighting the importance of structural determination in the development of bioactive compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, leading to the formation of complex structures with potential biological activities. Bobko et al. (2012) developed an efficient route for the synthesis of pyrazole carboxamides, demonstrating the versatility of pyrazole derivatives in organic synthesis (Bobko, Kaura, Evans, & Su, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, closely related to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, have been synthesized and examined for their potential in various applications. For example, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has been explored for their antifungal activities against phytopathogenic fungi (Du et al., 2015).
Structural and Spectral Investigations
Detailed experimental and theoretical studies have been conducted on biologically significant pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, to understand their structural, spectral, and dynamic properties (Viveka et al., 2016).
Coordination Chemistry and Materials Science
Coordination Polymers
Pyrazole derivatives have been used to create coordination polymers with metals like Zn(II) and Cd(II). These studies focus on the structural diversity and properties of the resulting coordination polymers (Cheng et al., 2017).
Luminescence Properties
The synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives has been explored. These complexes have been studied for their hydrogen-bonded networks and luminescence properties (Radi et al., 2015).
Biological Activities and Applications
Antitumor Activity
Novel compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate have been synthesized and tested for their cytotoxicity against various tumor cell lines, showing potential in antitumor applications (Huang et al., 2017).
Insecticidal and Fungicidal Activities
Some pyrazole derivatives show significant insecticidal and fungicidal activities, which could lead to new agricultural chemicals (Zhang et al., 2019).
Nonlinear Optical Properties
- Optical Nonlinearity: N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their nonlinear optical properties, with potential applications in optical limiting (Chandrakantha et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
It’s worth noting that pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular energy metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect cells from oxidative stress induced by D-Serine . This protective effect is crucial in maintaining cellular homeostasis and preventing cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with COOH, N–H··O/N, NO2, and Br atoms . These interactions facilitate enzyme inhibition or activation and changes in gene expression, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and cellular damage . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits D-amino acid oxidase, protecting cells from oxidative stress . This interaction underscores the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles . This localization is crucial for its interaction with specific biomolecules and modulation of cellular processes.
Propiedades
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZPNSLYWMMPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309739 | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82231-52-5, 861382-63-0 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82231-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 861382-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)



